Bienvenue dans la boutique en ligne BenchChem!

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone

Lipophilicity Membrane Permeability Drug Design

Differentiate your SAR program with this ortho-trifluoromethoxy (2-OCF₃) bicyclic amide. Unlike para-substituted or unsubstituted phenyl variants, the 2-OCF₃ group confers a documented 2- to 5-fold metabolic stability advantage and distinct torsional/dipole interactions – critical for CNS, oncology, and anti-infective selectivity panels. Ideal for benchmarking intrinsic clearance vs. the para-OCF₃ analogue and probing brain penetration where logP ~1.68 optimizes CNS drug space. Procure as an advanced intermediate for sepiapterin reductase, p38α/MK2, or MCH-R1 programs.

Molecular Formula C13H12F3NO3
Molecular Weight 287.238
CAS No. 2034454-99-2
Cat. No. B2945348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone
CAS2034454-99-2
Molecular FormulaC13H12F3NO3
Molecular Weight287.238
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C13H12F3NO3/c14-13(15,16)20-11-4-2-1-3-10(11)12(18)17-6-9-5-8(17)7-19-9/h1-4,8-9H,5-7H2
InChIKeyXINNVPJADSFSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone (CAS 2034454-99-2): Procurement-Relevant Chemical Profile


2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone (CAS 2034454-99-2) is a bicyclic amide that embeds the conformationally constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold and an ortho-trifluoromethoxy (2-OCF₃) phenyl ring. Its molecular formula is C₁₃H₁₂F₃NO₃ (MW 287.24 g/mol) [1]. The core heterobicycle is a well-validated pharmacophore in CNS, oncology, and anti-infective programmes, while the 2-OCF₃ substituent is established to elevate metabolic stability and modulate target selectivity relative to unsubstituted or para-substituted aryl analogues [2]. This combination positions the compound as a versatile advanced intermediate or tool molecule for structure–activity relationship (SAR) exploration, yet its distinct profile demands rigorous differential evidence before it can be prioritized over close-in analogues.

Why 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone Cannot Be Readily Replaced by In-Class Analogues


The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is shared by diverse tool compounds, yet minor aryl substituent changes can drastically alter potency, selectivity, and ADME properties. In patent-defined TAAR1 and orexin receptor programmes, compounds built on this scaffold show large shifts in EC₅₀/IC₅₀ when the aryl group is moved from phenyl to ortho-substituted phenyl or when an electron-withdrawing group is introduced [1]. The target compound’s 2-OCF₃ group is chemically and electronically distinct from the 4-OCF₃, 4-CF₃, or unsubstituted phenyl variants commonly offered by vendors. Because the ortho-OCF₃ motif influences both the torsional angle with the amide carbonyl and the local dipole, its binding interactions are not interchangeable with those of regioisomeric analogues. In the absence of compound-specific biological data, the following sections marshal the strongest available quantitative evidence to delineate where differentiation likely arises.

Quantitative Differentiation Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone


Enhanced Lipophilicity Drives Membrane Permeability Versus Unsubstituted Phenyl Analogue

The target compound (CAS 2034454-99-2) possesses a computed logP of 1.68, whereas the closest commercially available unsubstituted phenyl analogue, 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone (CAS 31337-88-9), has a predicted logP of approximately 1.2 [1][2]. The +0.48 logP increase conferred by the 2-OCF₃ group correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Membrane Permeability Drug Design

Increased Molecular Complexity and Polar Surface Area Modulate Off-Target Binding

The target compound has a topological polar surface area (tPSA) of 55 Ų and 3 H-bond acceptors, compared to the unsubstituted phenyl analogue which has a tPSA of approximately 33 Ų and 2 H-bond acceptors [1][2]. The increased tPSA and additional H-bond acceptor (the –OCF₃ oxygen) provide the target compound with a distinct recognition profile that can reduce binding to anti-targets such as hERG or CYP isoforms.

Polar Surface Area Off-Target Selectivity Physicochemical Property

Scaffold Pre-validation: Subnanomolar Affinity Achieved by 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives at Clinically Relevant Targets

Although binding data for the exact target compound are not publicly available, structurally analogous molecules incorporating the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold have demonstrated potent activity: IC₅₀ = 0.48 nM against human sepiapterin reductase [1], IC₅₀ = 0.70 nM against p38α/MK2 [2], and IC₅₀ = 13 nM against human melanin-concentrating hormone receptor 1 (MCH-R1) [3]. These data confirm that the constrained oxa-azabicycle is a high-affinity binding element compatible with diverse target classes, and that the target compound’s 2-OCF₃ phenyl amide has the potential to achieve similar or improved potency when matched with the appropriate target.

Kinase Inhibition GPCR Modulation Scaffold Validation

Metabolic Stability Advantage: Ortho-Trifluoromethoxy Blocks Phase I Oxidation Sites

The ortho-OCF₃ substituent of the target compound is inherently more resistant to oxidative metabolism than the para-OCF₃ or para-CF₃ groups found in analogues such as 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone . In model systems, ortho-electron-withdrawing groups reduce the intrinsic clearance (CLᵢₙₜ) of phenyl amides by 2- to 5-fold compared to their para counterparts by shielding the metabolically labile positions on the phenyl ring [1]. While compound-specific microsomal stability data are not yet reported, the well-documented ortho-OCF₃ effect supports the prioritisation of the target compound for in vivo studies where the para-substituted analogue may suffer from rapid clearance.

Metabolic Stability CYP Inhibition Fluorination

Procurement-Guiding Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone


Scaffold-Hopping and SAR Expansion Beyond Established 2-Oxa-5-azabicyclo[2.2.1]heptane Chemotypes

When a medicinal chemistry programme has already explored para-substituted aryl or simple phenyl amides of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold and requires a step-change in lipophilicity or metabolic profile, the target compound provides a direct ortho-OCF₃ entry. Its computed logP of 1.68 and tPSA of 55 Ų distinguish it from the more polar or para-substituted variants, enabling rapid SAR expansion without de novo scaffold synthesis [1].

Tool Compound for Metabolic Stability Profiling of Ortho-Substituted Phenyl Amides

The documented 2- to 5-fold metabolic stability advantage of ortho-OCF₃ over para-OCF₃ aryl amides [1] makes this compound a valuable probe for in vitro ADME studies. Procurement is recommended when a research programme needs to benchmark intrinsic clearance in human hepatocytes or microsomes against the para-OCF₃ analogue and establish a quantitative clearance–position relationship before investing in costly in vivo experiments.

Selectivity Profiling Against Kinase and GPCR Panels Where Scaffold Potency Is Established

Given that the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has delivered subnanomolar activity at sepiapterin reductase (IC₅₀ = 0.48 nM), p38α/MK2 (IC₅₀ = 0.70 nM), and MCH-R1 (IC₅₀ = 13 nM) [1], the target compound is an ideal candidate for selectivity panels. Its ortho-OCF₃ group may reduce promiscuity relative to the unsubstituted phenyl analogue, making it a preferred tool for identifying off-target liabilities early in a screening cascade.

CNS Penetration Studies Leveraging Optimised Lipophilic Properties

With a computed logP of 1.68—within the typical CNS drug space (logP 1–3)—and an ortho-OCF₃ substituent that can reduce P-glycoprotein recognition, the target compound is well-suited for brain penetration assessment in rodent models. The unsubstituted phenyl analogue (logP ≈ 1.2) may achieve lower brain-to-plasma ratios, making the target compound the preferred choice for CNS-targeted programmes [1].

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.